

Commercial Availability and Technical Guide: 2-Hydroxymethylbenzoic Acid

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Compound of Interest

Compound Name: 2-Hydroxymethyl benzoic acid

Cat. No.: B1293570

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This in-depth technical guide provides a comprehensive overview of 2-Hydroxymethylbenzoic acid, a valuable building block in organic synthesis and a metabolite of interest. This document covers its commercial availability, physicochemical properties, synthesis and purification protocols, and analytical methodologies, presenting a core resource for laboratory and development work.

Commercial Availability

2-Hydroxymethylbenzoic acid is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with purities generally ranging from 97% to 98%. For larger-scale needs, inquiries for bulk quantities are often accommodated.

Table 1: Commercial Supplier Information for 2-Hydroxymethylbenzoic Acid

Supplier	Purity	Available Quantities
Shanghai Jizhi Biochemical Technology Co., Ltd	97.0%	1g, 5g, 10g, 25g[1]
Shanghai Nianxing Industrial Co., Ltd	98.0%	Inquire for details[1]
DC Chemicals Limited	98.0%	100mg, 250mg, 1g[1]
Dayang Chem (Hangzhou) Co., Ltd.	98.0%	100g, 1kg, 100kg, 1000kg[1]
MedChemExpress	Not specified	10 mM * 1 mL in DMSO[2]
Pharmaffiliates	Not specified	Inquire for mg, g, kg quantities[3]
Sigma-Aldrich	Not specified	Inquire for details[4][5]
LabSolutions	97%	Inquire for details
APExBIO	98.00%, 97.94%	Inquire for details[6]
Sunway Pharm Ltd	97%	1g, 5g, 10g, 25g, 100g[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Hydroxymethylbenzoic acid is essential for its handling, storage, and application in experimental work.

Table 2: Physicochemical Data for 2-Hydroxymethylbenzoic Acid

Property	Value	Source
CAS Number	612-20-4	[1][2][3][4][5][6][7]
Molecular Formula	C ₈ H ₈ O ₃	[2][3][5][6][7]
Molecular Weight	152.15 g/mol	[2][3][5][6][7]
Appearance	White to off-white solid	[2]
Melting Point	127 - 128 °C	[3]
Boiling Point	333.9 °C at 760 mmHg	[1]
Solubility	4.28 mg/mL in water at 20 °C; ≥100 mg/mL in DMSO; ≥27.3 mg/mL in EtOH	[2][3][6]
Density	1.314 g/cm ³	[1]
pKa	Not explicitly found, but as a benzoic acid derivative, the mobile phase pH for HPLC should be adjusted to 2.5-3.0 for good retention on a C18 column.	[8]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

Synthesis and Purification

While various synthetic routes to benzoic acid derivatives exist, a common approach for hydroxymethyl-substituted benzoic acids involves the oxidation of the corresponding methyl group of a toluene derivative. The following is a plausible experimental protocol adapted from known procedures for similar compounds.

Synthesis of 2-Hydroxymethylbenzoic Acid

This synthesis can be conceptualized as a two-step process: the oxidation of o-xylene to o-toluic acid, followed by the hydroxylation of the methyl group. A more direct, though potentially less selective, method involves the direct oxidation of o-xylene. A patent for the synthesis of the isomeric 4-(Hydroxymethyl)benzoic acid describes the oxidation of p-xylene using a catalyst and an oxidizing agent like hydrogen peroxide. A similar approach could be adapted for the synthesis of the 2-isomer from o-xylene.

Experimental Protocol: Oxidation of o-Xylene

- **Materials:** o-Xylene, suitable catalyst (e.g., a metal-organic framework like Fe-MOF or Cu-MOF as described for the para-isomer), oxidizing agent (e.g., 30% hydrogen peroxide), solvent (e.g., acetic acid or ethanol), and apparatus for reflux and subsequent workup.
- **Procedure:**
 - To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-xylene and the chosen solvent.
 - Introduce the catalyst to the mixture.
 - Slowly add the hydrogen peroxide to the reaction mixture.
 - Heat the reaction to reflux (e.g., 70°C) and maintain for a specified period (e.g., 5-24 hours), monitoring the reaction progress by TLC or HPLC.
 - After completion, cool the reaction mixture to room temperature.
 - Filter the mixture to remove the catalyst.
 - The crude product can then be isolated from the filtrate, for example, by evaporation of the solvent followed by an aqueous workup.

Purification

Purification of the crude 2-Hydroxymethylbenzoic acid is critical to remove unreacted starting materials and byproducts. Recrystallization is a standard and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

- Materials: Crude 2-Hydroxymethylbenzoic acid, suitable solvent or solvent mixture (e.g., water, or an ethanol/water mixture), activated charcoal (optional), and standard filtration apparatus.
- Procedure:
 - Dissolve the crude product in a minimal amount of the hot solvent.
 - If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
 - Hot-filter the solution to remove the charcoal and any insoluble impurities.
 - Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration.
 - Wash the crystals with a small amount of cold solvent.
 - Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of 2-Hydroxymethylbenzoic acid are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of 2-Hydroxymethylbenzoic acid. A reversed-phase method is commonly employed for benzoic acid derivatives.[8]

Table 3: Typical HPLC Method Parameters

Parameter	Description
Column	C18 reversed-phase column (e.g., Spherisorb C(18), 250 mm x 4.6 mm)[9]
Mobile Phase	A mixture of an aqueous buffer and an organic modifier (e.g., potassium phosphate buffer (pH 2.5-3.0) and methanol or acetonitrile). Adjusting the pH to be at least 1.5-2 units below the pKa of the analyte is crucial for good retention and peak shape.[8]
Detection	UV detection at a suitable wavelength (e.g., 254 nm)[9]
Flow Rate	Typically 1.0 mL/min
Injection Volume	10-20 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable for the structural elucidation of 2-Hydroxymethylbenzoic acid. Predicted ^1H NMR data in D_2O shows characteristic peaks for the aromatic protons and the methylene protons of the hydroxymethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 2-Hydroxymethylbenzoic acid will exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H and C=C) groups.

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-Hydroxymethylbenzoic acid.



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Caption: Synthesis and Purification Workflow for 2-Hydroxymethylbenzoic Acid.

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